![molecular formula C26H19NO B5163666 5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine]](/img/structure/B5163666.png)
5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine]
Overview
Description
5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine] is a heterocyclic compound that has gained attention in scientific research due to its potential biological activities. This compound is also known as MC-1, and it belongs to the class of spirochromenes. The unique structure of this compound makes it an interesting molecule for further investigation.
Mechanism of Action
The mechanism of action of 5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine] is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with cellular signaling pathways and enzymes.
Biochemical and Physiological Effects:
Studies have shown that 5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine] has a significant effect on various biochemical and physiological processes. For example, it has been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine] in lab experiments is its unique structure, which allows for the investigation of its potential biological activities. However, one limitation is that the compound may not be readily available, and its synthesis can be challenging.
Future Directions
There are several future directions for the investigation of 5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine]. One potential direction is to explore its potential as an anticancer agent. Additionally, further investigation into its antioxidant and anti-inflammatory properties could lead to the development of new therapies for various diseases. Finally, the development of new synthesis methods for the compound could make it more readily available for further investigation.
In conclusion, 5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine] is a compound with potential biological activities that make it an interesting molecule for scientific research. Its unique structure and potential therapeutic applications make it a promising candidate for further investigation.
Scientific Research Applications
5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine] has shown potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. These activities make it a promising candidate for various scientific research applications.
properties
IUPAC Name |
5'-methylspiro[benzo[f]chromene-3,6'-phenanthridine] | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO/c1-27-24-13-7-5-11-21(24)20-10-4-6-12-23(20)26(27)17-16-22-19-9-3-2-8-18(19)14-15-25(22)28-26/h2-17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHZMUICJKGRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C14C=CC5=C(O4)C=CC6=CC=CC=C65 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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